N-(diphenylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the reaction of diphenylmethanol with 2-thiophenecarboxylic acid hydrazide under specific conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s photophysical properties make it suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:
2-(2-thienyl)hydroquinolines: These compounds share the thiophene moiety but differ in their core structure, leading to distinct chemical and biological properties.
2,5-bis(phenylethynyl)thiophene: This compound features a thiophene ring with phenylethynyl substituents, offering unique photophysical properties suitable for optoelectronic applications.
The uniqueness of N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of the oxadiazole ring and the diphenylmethyl and thienyl substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-benzhydryl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c24-19(20-22-18(23-25-20)16-12-7-13-26-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,24) |
InChI Key |
ZOMFIPDOOCKXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
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